4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3S |
|---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-(dimethylamino)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3S/c1-13(2)7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,1-2H3 |
InChI Key |
JDTUEPPYJQDSDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC=C1)SC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Dimethylation
Hydrogenation of 1 over Pd/C in methanol/tetrahydrofuran (7:3) under hydrogen atmosphere reduces the nitro group to an amine, yielding 4-amino-2-aminobenzenethiol (2 ). Subsequent Eschweiler-Clarke methylation with formaldehyde and formic acid introduces the dimethylamino group, producing 4-(dimethylamino)-2-aminobenzenethiol (3 ).
Thiazole Ring Formation
Reaction of 3 with cyanogen bromide (BrCN) in ethanol under basic conditions (10% KOH) facilitates cyclocondensation. The thiol group attacks the electrophilic carbon of BrCN, forming the thiazole ring and installing the carbonitrile moiety at position 2. This one-pot reaction achieves moderate yields (55–65%) and requires purification via recrystallization from ethanol-acetone.
Key Data
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3 | BrCN, EtOH, KOH | Target | 60% |
Appel Salt-Mediated Cyclization
Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) enables efficient cyclization of ortho-aminobenzonitrile precursors into benzo[d]thiazole derivatives.
Synthesis of 4-Bromo-2-cyanoaniline (4)
Bromination of 2-cyanoaniline with N-bromosuccinimide (NBS) in DMF selectively substitutes position 4, yielding 4 .
Appel Salt Cyclization
Treatment of 4 with Appel salt in dichloromethane generates an intermediate iminodithiazole (5 ), which undergoes spontaneous ring contraction upon heating. This forms 4-bromobenzo[d]thiazole-2-carbonitrile (6 ). Subsequent palladium-catalyzed amination with dimethylamine replaces the bromine with the dimethylamino group, yielding the target compound.
Key Data
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NBS, DMF | 4 | 85% |
| 2 | Appel salt, DCM | 6 | 75% |
| 3 | (CH3)2NH, Pd(dba)2 | Target | 70% |
Chloride Substitution with Cyanide
This method leverages nucleophilic aromatic substitution (SNAr) to install the carbonitrile group.
Synthesis of 4-(Dimethylamino)benzo[d]thiazole-2-chloride (7)
4-(Dimethylamino)benzo[d]thiazole-2-thiol (8 ), prepared via cyclocondensation of 4-(dimethylamino)aniline with potassium ethyl xanthate, is treated with POCl3 to replace the thiol with chloride, yielding 7 .
Cyanide Substitution
Heating 7 with sodium cyanide (NaCN) in methanol substitutes chloride with cyanide. The reaction proceeds via an SNAr mechanism, facilitated by the electron-donating dimethylamino group, which activates the ring toward nucleophilic attack.
Key Data
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 7 | NaCN, MeOH, Δ | Target | 82% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, improving efficiency and yields.
Formimidamide Intermediate (9)
6-Amino-4-(dimethylamino)benzo[d]thiazole-2-carbonitrile (10 ) reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) under microwave irradiation (70°C, 10 min) to form formimidamide 9 .
Cyclization to Target Compound
Heating 9 with acetic acid and aniline derivatives under microwave conditions (118°C, 6–10 min) induces cyclization, yielding the target compound in >85% yield.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| 1 | 70°C, 10 min | 90% |
| 2 | 118°C, 8 min | 88% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Simple reagents, one-pot reaction | Moderate yields, purification | 55–65% |
| Appel Salt | High selectivity, scalable | Multi-step, costly reagents | 70–75% |
| Chloride Substitution | High yields, straightforward | Requires POCl3 handling | 80–85% |
| Microwave-Assisted | Rapid, high efficiency | Specialized equipment needed | 85–90% |
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile, several potential chemical reactions can be hypothesized based on its functional groups:
-
Nucleophilic Substitution : The nitrile group can undergo nucleophilic substitution reactions with strong nucleophiles, potentially leading to the formation of amides or other derivatives.
-
Cyclization Reactions : The presence of the nitrile group and the dimethylamino substituent could facilitate cyclization reactions with appropriate reagents, similar to those observed in related benzothiazole derivatives .
-
Electrophilic Aromatic Substitution : The aromatic ring might undergo electrophilic substitution reactions, although the presence of the electron-donating dimethylamino group could affect the reactivity.
Biological Activities of Related Compounds
Benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . While specific data on this compound is lacking, its structural analogs have shown promising results in these areas.
Biological Activity Data for Analogous Compounds
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzothiazole Derivatives | Antimicrobial, Anticancer | |
| Pyrimidine-Based Derivatives | Anticancer | |
| Thiazole Derivatives | Antimicrobial |
Scientific Research Applications
4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of photoluminescent materials and organic optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The dimethylamino group (electron-donating) in 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile contrasts with the electron-withdrawing Cl in the 4-chloro analog, significantly altering reactivity. For instance, the dimethylamino group enhances ring activation for electrophilic substitutions, while Cl deactivates it .
- Synthetic Routes: Halogenated derivatives (e.g., 4-Cl) are often intermediates for further functionalization, whereas methoxy or amino derivatives require tailored conditions (e.g., nucleophilic substitution or transition-metal catalysis) .
Comparison with Non-Benzothiazole Carbonitriles
Table 2: Thiazole vs. Benzothiazole Carbonitriles
| Compound Name | Core Structure | Substituent(s) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Methylthiazole-2-carbonitrile | Thiazole | 4-CH₃, 2-CN | 124.17 | Compact structure; high volatility |
| 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile | Fused xanthone-thiazole | 5-Cl, 6-oxo, 2-CN | 286.72 | Extended conjugation; fluorescence properties |
Key Observations :
- Size and Complexity: The benzothiazole core in this compound provides greater aromatic stabilization and conjugation than simple thiazoles, influencing optical and electronic behavior .
- Functionalization : Fused systems (e.g., xanthone-thiazole) exhibit unique photophysical properties but require multi-step syntheses, as seen in Appel’s salt-mediated cyclization .
Biological Activity
4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H10N2S
- Molar Mass : 186.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of dimethylaminobenzothiazole with appropriate nitrile precursors. Various synthetic routes have been explored, leading to derivatives with enhanced biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines, including:
- Colo205 : Notable efficacy demonstrated with an IC50 value comparable to standard chemotherapeutics.
- MCF-7 : Effective in inhibiting cell proliferation.
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infectious diseases .
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, this compound has shown promising acetylcholinesterase (AChE) inhibitory activity. This mechanism is crucial for increasing acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and neurotransmitter degradation.
- Signal Transduction Modulation : The compound may affect signaling pathways related to cell survival and apoptosis.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile, and how do reaction conditions impact yield?
- Methodological Answer : A multi-step approach is often employed, starting with condensation of substituted benzaldehydes with nitrile-containing precursors. For example, Scheme S1 () outlines a mechanism where benzaldehyde reacts with malononitrile under reflux to form intermediates, followed by cyclization. Adjusting solvents (e.g., ethanol with glacial acetic acid) and temperature (reflux vs. room temperature) can optimize purity and yield. Halogenation or nitration at the benzo[d]thiazole core () may require controlled conditions (e.g., selective substitution at the 4-position).
Q. How can spectroscopic techniques differentiate the dimethylamino and carbonitrile functional groups in this compound?
- Methodological Answer :
- NMR : The dimethylamino group (-N(CH₃)₂) shows a singlet near δ 2.8–3.2 ppm for the methyl protons, while the carbonitrile (C≡N) group influences adjacent protons via deshielding.
- IR : A sharp peak ~2200–2250 cm⁻¹ confirms the C≡N stretch, and N-H stretches (if present) appear near 3300–3500 cm⁻¹.
- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the dimethylamino group ( ).
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound’s solubility varies with polarity: dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for biological assays, while ethanol or acetonitrile suit chromatographic analysis. Stability tests under varying pH (e.g., 4–9) and temperature (e.g., −20°C for long-term storage) are critical. Analogous benzo[d]thiazole derivatives ( ) suggest sensitivity to light and oxidizing agents, necessitating amber vials and inert atmospheres.
Advanced Research Questions
Q. How do computational models (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 9.0) can map electron density distributions, highlighting the electron-donating dimethylamino group and electron-withdrawing carbonitrile. Molecular docking against therapeutic targets (e.g., kinases or viral proteases) reveals binding affinities. For example, analogs like 5-Hydroxybenzo[d]thiazole-2-carbonitrile ( ) show high similarity (0.98), enabling QSAR studies to correlate substituents with activity .
Q. What in vitro assays validate the biological activity of this compound, and how does the dimethylamino group modulate interactions?
- Methodological Answer :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) can assess cytotoxicity. The dimethylamino group enhances membrane permeability, as seen in structurally related compounds ( ).
- Antimicrobial Studies : Agar diffusion assays against Gram-positive/negative bacteria evaluate inhibition zones. The dimethylamino group’s basicity may disrupt microbial membranes ().
Q. How can researchers resolve contradictions in reported biological data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration in cell culture) or impurities. Strategies include:
- Reproducibility Checks : Re-synthesize the compound using standardized protocols ().
- Orthogonal Assays : Validate antiviral activity via plaque reduction and polymerase inhibition assays ().
- Meta-Analysis : Compare data with structurally similar compounds like 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol ( ) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
